(5-Fluoro-2-methyl-3-nitrophenyl)methanamine
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Overview
Description
(5-Fluoro-2-methyl-3-nitrophenyl)methanamine is an aromatic amine compound characterized by the presence of a fluorine atom, a methyl group, and a nitro group on a benzene ring, with a methanamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-methyl-3-nitrophenyl)methanamine typically involves the nitration of 5-fluoro-2-methylbenzene, followed by reduction and subsequent amination. The general steps are as follows:
Nitration: 5-Fluoro-2-methylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amination: The resulting amine is then reacted with formaldehyde and hydrogen cyanide to form the methanamine derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (5-Fluoro-2-methyl-3-nitrophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include iron powder, tin chloride, or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
(5-Fluoro-2-methyl-3-nitrophenyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-methyl-3-nitrophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its use.
Comparison with Similar Compounds
(5-Fluoro-2-methylphenyl)methanamine: Lacks the nitro group, resulting in different reactivity and applications.
(5-Fluoro-3-nitrophenyl)methanamine: Lacks the methyl group, affecting its binding properties and chemical behavior.
(2-Methyl-3-nitrophenyl)methanamine: Lacks the fluorine atom, leading to reduced binding affinity and selectivity.
Uniqueness: (5-Fluoro-2-methyl-3-nitrophenyl)methanamine is unique due to the combined presence of the fluorine, methyl, and nitro groups, which confer specific chemical and biological properties. The fluorine atom enhances binding affinity, the methyl group influences steric interactions, and the nitro group provides additional reactivity.
This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(5-fluoro-2-methyl-3-nitrophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-5-6(4-10)2-7(9)3-8(5)11(12)13/h2-3H,4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTJHWPHEUAGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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